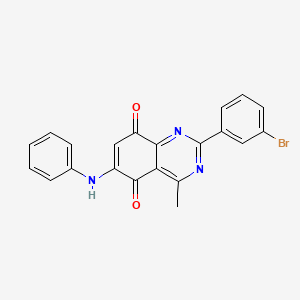
Ethanethioic acid, S-(4,5-dihydro-2-thiazolyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4,5-dihydrothiazol-2-yl) ethanethioate: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4,5-dihydrothiazol-2-yl) ethanethioate typically involves the reaction of 2-aminothiazole with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-aminothiazole+ethanethiol→S-(4,5-dihydrothiazol-2-yl) ethanethioate
Industrial Production Methods: In an industrial setting, the production of S-(4,5-dihydrothiazol-2-yl) ethanethioate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-(4,5-dihydrothiazol-2-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-(4,5-dihydrothiazol-2-yl) ethanethioate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a lead compound for the development of new antibiotics and antifungal agents.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development. It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, S-(4,5-dihydrothiazol-2-yl) ethanethioate is used in the production of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of S-(4,5-dihydrothiazol-2-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
- S-(4,5-dihydro-2-methylthiazol-2-yl) ethanethioate
- S-(4,5-dihydro-2-phenylthiazol-2-yl) ethanethioate
- S-(4,5-dihydro-2-ethylthiazol-2-yl) ethanethioate
Comparison: S-(4,5-dihydrothiazol-2-yl) ethanethioate is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its chemical reactivity and biological activity. Compared to its analogs, S-(4,5-dihydrothiazol-2-yl) ethanethioate may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
408331-56-6 |
|---|---|
Fórmula molecular |
C5H7NOS2 |
Peso molecular |
161.3 g/mol |
Nombre IUPAC |
S-(4,5-dihydro-1,3-thiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C5H7NOS2/c1-4(7)9-5-6-2-3-8-5/h2-3H2,1H3 |
Clave InChI |
CDBIQGJENIVJTE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC1=NCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


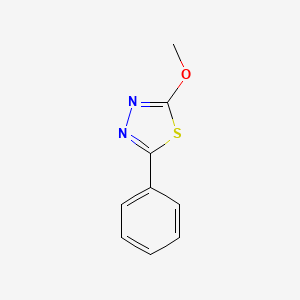
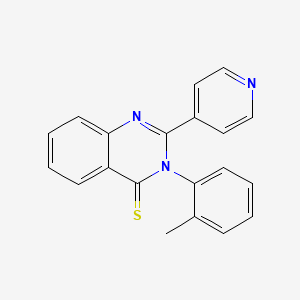
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
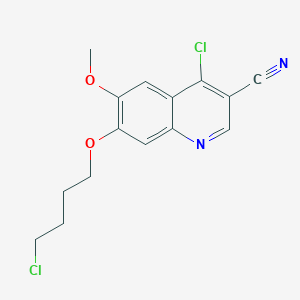

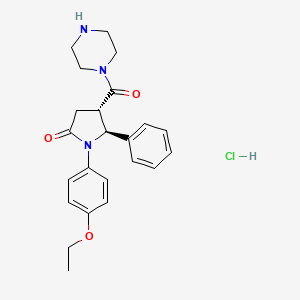
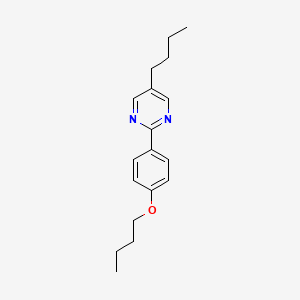
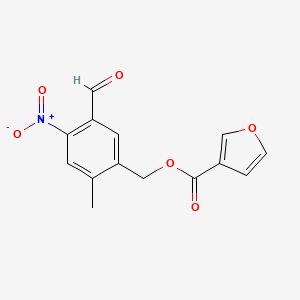
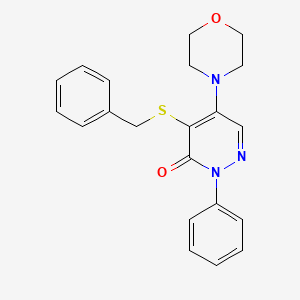
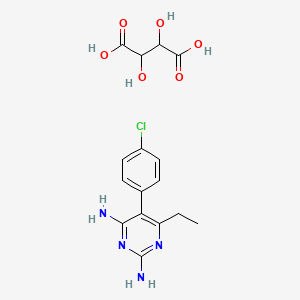

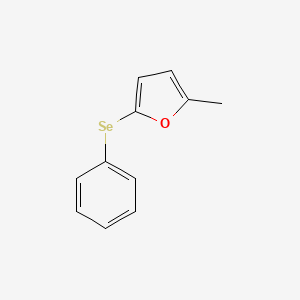
![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)
